cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate
Overview
Description
Cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol It is a piperidine derivative, characterized by the presence of a tert-butyl group, an allyl group, and a hydroxyl group on the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride in anhydrous tetrahydrofuran. This reaction yields the cis isomer of the compound in quantitative yield . The Mitsunobu reaction of the resulting compound with formic or benzoic acid, followed by alkaline hydrolysis, can afford the corresponding trans isomers .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would typically be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the allyl group or reduce the piperidine ring.
Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could result in a fully saturated piperidine ring.
Scientific Research Applications
Cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving piperidine derivatives and their biological activities.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidine ring play crucial roles in its reactivity and binding to biological targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
- Tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylate
Uniqueness: Cis-Tert-butyl 2-allyl-3-hydroxypiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both allyl and hydroxyl groups on the piperidine ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl (2R,3R)-3-hydroxy-2-prop-2-enylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-5-7-10-11(15)8-6-9-14(10)12(16)17-13(2,3)4/h5,10-11,15H,1,6-9H2,2-4H3/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRHBPUNAPRDCM-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]([C@H]1CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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